molecular formula C20H15BrN2O2 B11102595 2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide

2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B11102595
M. Wt: 395.2 g/mol
InChI Key: DMNNRQVFUAIPQI-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C20H15BrN2O2. It is a derivative of benzamide, featuring a bromine atom and a phenylcarbamoyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide typically involves the bromination of N-[4-(phenylcarbamoyl)phenyl]benzamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as benzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenylcarbamoyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific combination of a bromine atom and a phenylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H15BrN2O2/c21-18-9-5-4-8-17(18)20(25)23-16-12-10-14(11-13-16)19(24)22-15-6-2-1-3-7-15/h1-13H,(H,22,24)(H,23,25)

InChI Key

DMNNRQVFUAIPQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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